5-Bromo-N-(p-tolyl)nicotinamide 5-Bromo-N-(p-tolyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 313224-65-6
VCID: VC7580198
InChI: InChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Molecular Formula: C13H11BrN2O
Molecular Weight: 291.148

5-Bromo-N-(p-tolyl)nicotinamide

CAS No.: 313224-65-6

Cat. No.: VC7580198

Molecular Formula: C13H11BrN2O

Molecular Weight: 291.148

* For research use only. Not for human or veterinary use.

5-Bromo-N-(p-tolyl)nicotinamide - 313224-65-6

Specification

CAS No. 313224-65-6
Molecular Formula C13H11BrN2O
Molecular Weight 291.148
IUPAC Name 5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H11BrN2O/c1-9-2-4-12(5-3-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17)
Standard InChI Key SGPRWNPCFQESKG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

5-Bromo-N-(p-tolyl)nicotinamide (IUPAC name: 5-bromo-N-(4-methylphenyl)pyridine-3-carboxamide) has the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of 291.15 g/mol. Its structure comprises a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position, linked to a p-tolyl (4-methylphenyl) moiety (Figure 1) . The bromine atom enhances electrophilic reactivity, while the p-tolyl group contributes to hydrophobic interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₁BrN₂O
Molecular Weight291.15 g/mol
SMILESBrc1cnc(c(c1)C(=O)Nc2ccc(cc2)C)
InChI KeyXLRRWKQMUTVURI-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 5-bromo-N-(p-tolyl)nicotinamide generally follows a three-step sequence (Scheme 1):

  • Bromination of Nicotinamide: 5-Bromonicotinamide is prepared via bromination of nicotinamide using phosphorus oxybromide (POBr₃) in anhydrous conditions .

  • Amide Coupling: The brominated intermediate undergoes HATU-mediated coupling with p-toluidine in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base .

  • Purification: Crude product is purified via silica gel chromatography or recrystallization from ethanol/water mixtures.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1POBr₃, CHCl₃, 80°C, 4h75%
2HATU, DIPEA, DMF, rt, 12h68%

Structural Modifications

Recent efforts have focused on optimizing metabolic stability by modifying the p-tolyl group. For instance, replacing the methyl group with electron-withdrawing substituents (e.g., -CF₃) improves microsomal stability but reduces potency . Conversely, introducing hydrophilic groups at the pyridine nitrogen enhances solubility but may compromise target binding.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

5-Bromo-N-(p-tolyl)nicotinamide exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but dissolves well in polar aprotic solvents like DMSO (>50 mg/mL). It demonstrates moderate stability in human liver microsomes (t₁/₂ = 4.2 min), with oxidative metabolism occurring primarily at the benzylic carbon of the p-tolyl group .

Lipophilicity and Permeability

Biological Activity and Mechanism

NAMPT Modulation

5-Bromo-N-(p-tolyl)nicotinamide acts as a positive allosteric modulator (PAM) of NAMPT, shifting the enzyme’s EC₅₀ for nicotinamide (NAM) from 1.2 μM to 58 nM in cell-free assays . This enhancement occurs via binding to a rear channel allosteric site, stabilizing the phospho-His247 intermediate and increasing catalytic efficiency (kcat/KM).

Table 3: In Vitro Activity Profile

AssayEC₅₀/IC₅₀
NAMPT activation85 nM
CYP3A4 inhibition>25 μM
Plasma protein binding92%

Metabolic Considerations

Primary metabolites result from oxidation of the p-tolyl methyl group (to p-carboxybenzamide) and pyridine ring hydroxylation. These metabolites exhibit reduced NAMPT affinity, necessitating structural refinements to block metabolic hotspots .

Applications and Future Directions

Chemical Probe Development

The HCl salt formulation achieves plasma concentrations of 3.2 μM in mice after oral administration (30 mg/kg), supporting its use as an in vivo tool compound . Future work should explore:

  • Cocrystallization studies to map allosteric binding motifs.

  • Prodrug strategies to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator